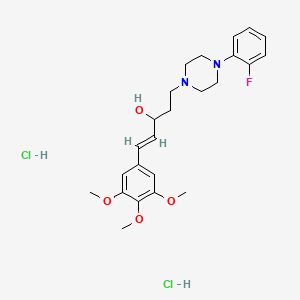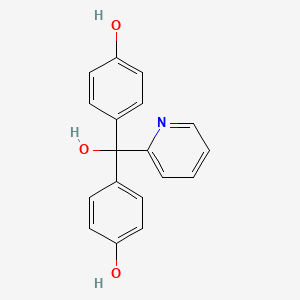
4,4'-(Hydroxy(pyridin-2-yl)methylene)diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol, also known as 4,4’-(Pyridin-2-ylmethylene)diphenol, is a chemical compound with the molecular formula C18H15NO2 and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of a pyridine ring and two phenol groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol typically involves the reaction of p-hydroxyphenyl 2-pyridyl ketone with appropriate reagents . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high yields and purity of the final product. The compound is then purified using techniques like crystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated phenols, nitrophenols, or sulfonated phenols.
Wissenschaftliche Forschungsanwendungen
4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Wirkmechanismus
The mechanism of action of 4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of the pyridine ring and phenol groups allows for specific interactions with target molecules, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol can be compared with other similar compounds such as:
Bisacodyl: A stimulant laxative with a similar structural motif.
Sodium Picosulfate: Another laxative with a related chemical structure.
The uniqueness of 4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol lies in its specific combination of the
Eigenschaften
Molekularformel |
C18H15NO3 |
|---|---|
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
4-[hydroxy-(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol |
InChI |
InChI=1S/C18H15NO3/c20-15-8-4-13(5-9-15)18(22,17-3-1-2-12-19-17)14-6-10-16(21)11-7-14/h1-12,20-22H |
InChI-Schlüssel |
QDRHBDPHHICLEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)(C3=CC=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid](/img/structure/B13424756.png)
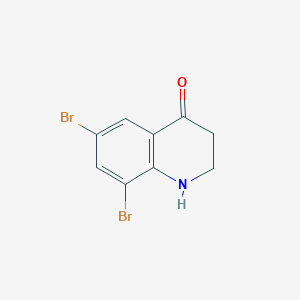
![2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid](/img/structure/B13424773.png)
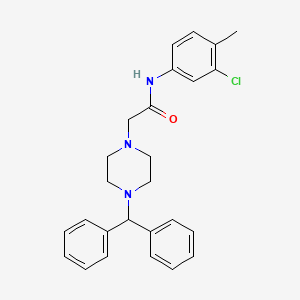
![N,N'-bis[bis(aziridin-1-yl)phosphoryl]-N,N'-dimethylbutane-1,4-diamine](/img/structure/B13424779.png)
![(2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]propyl]amino]pentanedioic acid](/img/structure/B13424781.png)
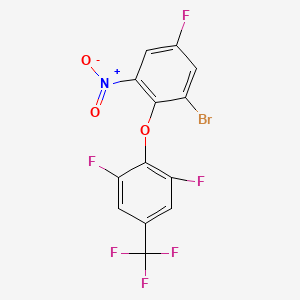
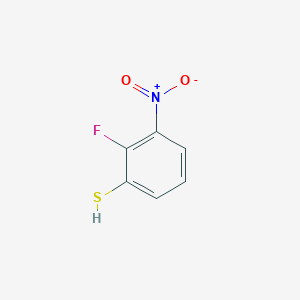
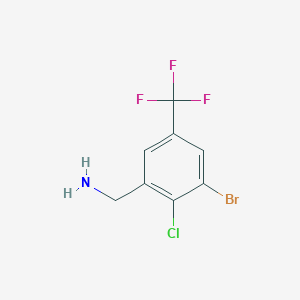
![(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine](/img/structure/B13424811.png)
